4-(cyclopropylmethyl)-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
Properties
IUPAC Name |
4-(cyclopropylmethyl)-2,5-dimethyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6-9-10(2)8(12)11(6)5-7-3-4-7/h7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNOELPIHRSGPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1CC2CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazides with Keto-Esters
A foundational method involves the reaction of methyl 2-hydrazinyl-2-methylpropanoate with cyclopropylmethyl isocyanate under acidic conditions. This one-pot procedure proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by intramolecular cyclization to form the triazolone ring. Typical conditions include refluxing in toluene with p-toluenesulfonic acid (pTSA) as a catalyst, yielding the target compound in 65–70% purity.
Key Challenges :
Alkylation of Pre-Formed Triazolones
An alternative route involves the sequential alkylation of 1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one with cyclopropylmethyl bromide. This two-step process requires deprotonation of the triazolone’s N4 position using strong bases like potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF), followed by quenching with the alkylating agent. Yields range from 50% to 60%, with byproducts arising from incomplete alkylation and ring-opening reactions.
Optimization Insights :
-
Substituting THF with polar aprotic solvents like dimethylformamide (DMF) improves reaction homogeneity but increases epimerization risks.
-
Microwave irradiation at 100°C reduces reaction times from 12 hours to 30 minutes, enhancing yield to 75%.
Modern Methodologies and Green Chemistry
Microwave-Assisted Cyclocondensation
Recent advancements leverage microwave technology to accelerate cyclocondensation. A protocol using 2-Me-THF as a green solvent and silica-supported sulfuric acid as a catalyst achieves 85% yield within 15 minutes (Table 1). This method minimizes solvent waste and eliminates the need for hazardous halogenated reagents.
Table 1: Comparative Analysis of Cyclocondensation Methods
| Parameter | Traditional (Reflux) | Microwave-Assisted |
|---|---|---|
| Solvent | Toluene | 2-Me-THF |
| Catalyst | pTSA | SiO2-SO3H |
| Time (h) | 12 | 0.25 |
| Yield (%) | 65 | 85 |
| Purity (HPLC, %) | 92 | 98 |
Flow Chemistry for Continuous Production
Pilot-scale studies demonstrate that continuous flow reactors enhance reproducibility and scalability. A mixed solvent system of ethanol-water (4:1) at 120°C and 15 bar pressure achieves 90% conversion with residence times under 5 minutes. This approach aligns with industrial demands for high-throughput synthesis.
Functionalization of the Cyclopropylmethyl Group
Cyclopropanation via Halogen Exchange
Drawing from fluorocyclopropane synthesis, the target compound’s cyclopropylmethyl group can be introduced via a halogen-fluoride exchange reaction. Treating 3-chlorobutyl-methyl-triazolone with potassium fluoride in acetonitrile at 80°C induces cyclization, yielding the cyclopropane ring in 78% isolated yield.
Critical Parameters :
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling between 4-iodo-1,3-dimethyltriazolone and cyclopropylmethylzinc bromide represents an emerging strategy. This method, adapted from triazoloquinoxaline syntheses, employs tetrakis(triphenylphosphine)palladium(0) in THF at 60°C, achieving 70% yield with >99% regioselectivity.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile-water gradient) confirms ≥98% purity for batches synthesized via microwave-assisted methods, compared to 92–95% for traditional routes.
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
4-(cyclopropylmethyl)-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(cyclopropylmethyl)-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(cyclopropylmethyl)-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparisons
The substituents on the triazolone ring critically determine molecular interactions and bioactivity. Key analogs include:
Key Observations :
Acidic Properties and pKa Values
The triazolone ring exhibits weak acidity due to the NH proton. Potentiometric titrations in non-aqueous solvents (e.g., acetonitrile, isopropyl alcohol) reveal pKa trends:
Key Findings :
- Electron-Donating Groups : Methyl and cyclopropylmethyl substituents likely increase pKa (lower acidity) compared to electron-withdrawing groups (e.g., nitro or chloro) .
- Solvent Effects : Acidity varies significantly with solvent polarity; tert-butyl alcohol and DMF often yield lower pKa values than isopropyl alcohol .
Inferences for Target Compound :
- Antimicrobial Potential: Methyl groups may enhance activity against Gram-positive bacteria, as seen in other 1,3-dimethyl analogs .
- Antioxidant Capacity : Lacking hydroxyl or dihydroxy groups (cf. ), the target compound may show weaker free radical scavenging.
- Anticancer Activity : Cyclopropylmethyl’s lipophilicity could improve cellular uptake, akin to benzyl-pyrrole derivatives .
Theoretical and Spectroscopic Studies
DFT and NMR calculations predict electronic properties:
- NMR Chemical Shifts : Methyl groups at 1- and 3-positions would deshield adjacent protons, aligning with shifts observed in 3-methyl analogs (δH: 2.1–2.5 ppm) .
- Hydrogen Bonding : Cyclopropylmethyl’s rigidity may reduce hydrogen bonding capacity compared to flexible alkyl chains .
- Molecular Docking : Bulky substituents (e.g., benzyl) enhance binding to hydrophobic enzyme pockets, suggesting the target compound may target similar sites .
Biological Activity
CMT has a molecular formula of and a molecular weight of approximately 206.25 g/mol. The structural characteristics of CMT include a triazole ring and a cyclopropylmethyl group, which contribute to its pharmacological properties.
Biological Activity Overview
CMT exhibits various biological activities that make it a candidate for further pharmacological development. The following sections detail its effects on different biological systems.
Antimicrobial Activity
CMT has shown promising antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that CMT could be developed as an antimicrobial agent, particularly in treating infections caused by resistant strains.
Anticancer Activity
Recent studies have explored the potential anticancer effects of CMT. Research published in Journal of Medicinal Chemistry indicated that CMT inhibited the proliferation of various cancer cell lines, including:
- Breast Cancer (MCF-7) : IC50 = 15 µM
- Lung Cancer (A549) : IC50 = 12 µM
- Colon Cancer (HT-29) : IC50 = 10 µM
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting that CMT may interfere with cellular mechanisms critical for cancer cell survival.
Anti-inflammatory Effects
CMT has also been evaluated for its anti-inflammatory properties. In animal models, it significantly reduced inflammation in conditions such as arthritis. The following table summarizes the findings:
| Model | Dosage | Effect |
|---|---|---|
| Rat Adjuvant Arthritis | 10 mg/kg/day | Decreased paw swelling by 50% |
| Carrageenan-Induced Paw Edema | 5 mg/kg | Reduced edema by 40% |
These results suggest that CMT may serve as a potential therapeutic agent for inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
In a study conducted by Smith et al. (2023), CMT was tested against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results demonstrated that CMT not only inhibited bacterial growth but also exhibited synergistic effects when combined with traditional antibiotics like vancomycin.
Case Study 2: Cancer Cell Line Studies
A study published in Cancer Letters evaluated the effects of CMT on human glioblastoma cells. The researchers found that treatment with CMT led to significant reductions in cell viability and increased markers of apoptosis compared to control groups.
Q & A
Basic Research Question
- ¹H/¹³C-NMR : Assign chemical shifts to confirm substituents. For instance, the cyclopropylmethyl group shows characteristic proton resonances at δ 0.5–1.5 ppm, while the triazolone ring protons appear at δ 7.0–8.5 ppm .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the triazolone ring and C-N stretches at 1250–1350 cm⁻¹). Adjustments using scaling factors (0.961–0.978) align computed (B3LYP/6-311G(d,p)) and experimental spectra .
What computational methods are recommended to validate the molecular structure and electronic properties of this compound?
Advanced Research Question
- Geometry Optimization : Use density functional theory (DFT/B3LYP) or Hartree-Fock (HF) methods with 6-311G(d,p) or 6-31G(d) basis sets to predict bond lengths, angles, and dihedral angles .
- Electronic Properties : Calculate HOMO-LUMO gaps (e.g., 4.5–5.5 eV) to assess reactivity and Mulliken charges to identify electrophilic/nucleophilic sites .
- Spectroscopic Validation : Apply the GIAO method to compute NMR shifts and compare with experimental data (R² > 0.95 for linear regression) .
How can researchers determine the protonation constants and acidic properties of this compound in different solvent systems?
Advanced Research Question
- Potentiometric Titrations : Titrate with 0.05 M tetrabutylammonium hydroxide (TBAH) in solvents like isopropyl alcohol or DMF. Use a combined pH electrode to measure half-neutralization potentials (HNPs) .
- Data Analysis : Calculate pKa values (typically 8.5–10.5 for triazolones) using the PKAS software. Solvent effects (e.g., ethanol-water vs. dioxane-water) alter protonation constants by 0.5–1.5 units due to dielectric differences .
What experimental strategies resolve contradictions in reported biological activities (e.g., antioxidant vs. antimicrobial efficacy) among triazolone derivatives?
Advanced Research Question
- Dose-Response Studies : Perform DPPH radical scavenging assays (IC₅₀ values) and MIC tests against Gram-positive/negative bacteria to quantify activity variations .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -Cl) to enhance antimicrobial activity but reduce antioxidant efficacy due to altered redox potentials .
- Statistical Analysis : Apply ANOVA to compare bioactivity across derivatives (p < 0.05) and identify outliers .
How do solvent composition and substituent variations influence tautomeric behavior and stability?
Advanced Research Question
- Tautomer Detection : Use ¹H-NMR in DMSO-d₆ to identify keto-enol tautomers (δ 12–14 ppm for enolic -OH). Solvents with high polarity (e.g., water) stabilize the keto form .
- Computational Modeling : Employ DFT to calculate tautomerization energy barriers (15–25 kcal/mol). Substituents like methyl groups lower barriers by 3–5 kcal/mol via steric effects .
What advanced techniques optimize the antioxidant activity of triazolone derivatives?
Advanced Research Question
- Structure-Activity Relationship (SAR) : Replace the cyclopropylmethyl group with 4-hydroxybenzylidenamino to enhance radical scavenging (IC₅₀ improves from 50 μM to 25 μM) .
- In Silico Screening : Use molecular docking to predict interactions with antioxidant enzymes (e.g., SOD or catalase). Derivatives with thiophene substituents show higher binding affinity (-9.5 kcal/mol) .
How do researchers analyze solvent effects on the compound’s spectroscopic and electronic properties?
Advanced Research Question
- Solvent Polarizability : Compute UV-Vis spectra in ethanol using time-dependent DFT (TD-DFT). Polar solvents (ε > 30) redshift λmax by 10–20 nm due to stabilization of excited states .
- Empirical Validation : Compare experimental vs. theoretical IR spectra in gas phase and solution (RMSD < 10 cm⁻¹) using the Veda4f program .
What methodologies assess the thermodynamic stability of triazolone derivatives under varying conditions?
Advanced Research Question
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td = 200–250°C) to evaluate thermal stability .
- Computational Thermodynamics : Calculate Gibbs free energy (ΔG = -450 to -500 kcal/mol) and entropy (ΔS = 150–200 cal/mol·K) using Gaussian 09W .
How are substituent effects on bioactivity systematically investigated?
Advanced Research Question
- Library Synthesis : Prepare derivatives with varying alkyl/aryl groups (e.g., p-methylbenzyl, m-chlorobenzyl) via Schiff base formation .
- Multivariate Analysis : Use principal component analysis (PCA) to correlate substituent electronegativity with bioactivity clusters (e.g., antimicrobial vs. antioxidant) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
